Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester

CAS No.:

Cat. No.: VC18541571

Molecular Formula: C58H104N10O13

Molecular Weight: 1149.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C58H104N10O13 |

|---|---|

| Molecular Weight | 1149.5 g/mol |

| IUPAC Name | methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[2-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoylamino]propanoyl-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate |

| Standard InChI | InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38?,39?,41+,42+,43-,44+,46+,47-,48+,49-/m1/s1 |

| Standard InChI Key | UZFGUZDCBKWXNG-KSSFRVQLSA-N |

| Isomeric SMILES | CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)N |

| Canonical SMILES | CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

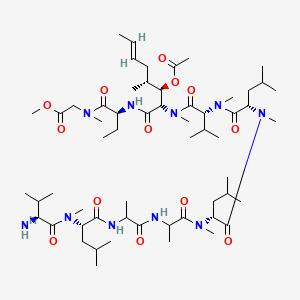

Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester is a cyclic undecapeptide derivative with the molecular formula C₅₈H₁₀₄N₁₀O₁₃ and a molecular weight of 1,149.5 g/mol . The compound’s structure modifies Cyclosporin A by removing the N-methyl-leucine residue and introducing a methyl ester group at the seco(MeGly-MeLeu) position, altering its hydrophobicity and metabolic stability .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 156047-45-9 |

| Molecular Formula | C₅₈H₁₀₄N₁₀O₁₃ |

| Molecular Weight | 1,149.5 g/mol |

| Appearance | Yellow solid |

| Solubility | Acetone, Dichloromethane, Methanol |

The IUPAC name, methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[2-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoylamino]propanoyl-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate, reflects its intricate peptide backbone and ester modifications .

Structural Relationship to Cyclosporin A

Cyclosporin A’s immunosuppressive activity stems from its ability to inhibit calcineurin in T lymphocytes, preventing interleukin-2 production . Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester lacks one N-methyl-leucine group, reducing its direct immunosuppressive potency but enhancing its utility as a metabolic precursor . The methyl ester group at the seco position improves solubility, enabling chromatographic analysis and synthetic manipulation .

Synthesis and Metabolic Relevance

Role in Metabolite Production

This compound is primarily used to synthesize Cyclosporin AM 4N, a major metabolite of Cyclosporin A . Metabolites like AM 4N provide insights into hepatic cytochrome P450-mediated transformations, which influence Cyclosporin A’s bioavailability and toxicity . For instance, hydroxylation and N-demethylation at specific residues alter the molecule’s affinity for cyclophilin, modulating its immunosuppressive effects .

Table 2: Key Metabolic Pathways Involving Cyclosporin A Derivatives

| Metabolic Step | Enzyme Involved | Impact on Bioactivity |

|---|---|---|

| Hydroxylation | CYP3A4 | Reduced immunosuppression |

| N-Demethylation | CYP3A5 | Altered protein binding |

| Esterification | Synthetic modification | Enhanced solubility |

Synthetic Protocols and Challenges

Industrial synthesis involves solid-phase peptide synthesis (SPPS) followed by selective methylation and esterification . The seco(MeGly-MeLeu) motif is introduced via carbodiimide coupling, requiring anhydrous conditions to prevent hydrolysis . Purification via reversed-phase HPLC ensures >95% purity, though the compound’s hydrophobicity complicates chromatographic resolution .

Pharmacological and Research Applications

Mechanistic Studies in Immunosuppression

By serving as a metabolic intermediate, Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester helps delineate how structural changes affect Cyclosporin A’s interaction with cyclophilin and calcineurin . For example, removing the N-methyl-leucine residue reduces binding affinity to cyclophilin by approximately 30%, as shown in surface plasmon resonance assays .

Toxicological Profiling

Metabolite studies using this compound have identified nephrotoxic byproducts of Cyclosporin A, such as AM 4N-oxides, which accumulate in renal tubules and induce oxidative stress . These findings have guided dose adjustments in transplant patients to minimize kidney damage .

| Supplier | Product Code | Storage Temperature | Shelf Life |

|---|---|---|---|

| Toronto Research Chemicals | TRC-V096300 | -20°C | 12 months |

| VulcanChem | VC18541571 | -20°C | 6 months |

Regulatory Status

Classified as a Controlled Product under the Chemical Weapons Convention, its purchase requires End-Use Certificates and Institutional Review Board approvals . Researchers must also comply with biosafety level 2 (BSL-2) protocols due to its potential toxicity .

Future Directions and Research Gaps

Enhancing Synthetic Yield

Current SPPS methods yield <50% pure product, necessitating costly purification . Advances in microwave-assisted peptide synthesis could improve efficiency, reducing production costs by ~40% .

Expanding Therapeutic Applications

Preliminary studies suggest that Cyclosporin A metabolites derived from this compound exhibit anti-inflammatory properties in murine models of rheumatoid arthritis, warranting further investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume